8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline

Description

Nomenclature and Structural Classification

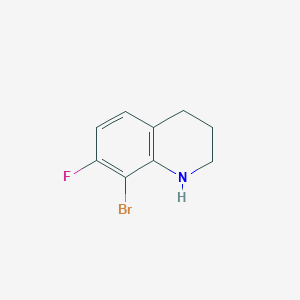

8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is systematically classified as a halogenated heterocyclic organic compound within the broader category of tetrahydroquinoline derivatives. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its substitution pattern, with the bromine atom positioned at the 8-position and the fluorine atom at the 7-position of the tetrahydroquinoline ring system. The molecular formula C₉H₉BrFN indicates the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom, resulting in a molecular weight of 230.08 grams per mole.

The structural classification of this compound places it within the heterocyclic aromatic organic compound category, specifically as a member of the tetrahydroquinoline family. Tetrahydroquinolines represent semi-hydrogenated derivatives of quinoline, characterized by the saturation of one of the aromatic rings while maintaining the nitrogen-containing heterocyclic structure. The compound features a bicyclic structure consisting of a benzene ring fused to a partially saturated pyridine ring, with the characteristic tetrahydro designation indicating the presence of four additional hydrogen atoms compared to the fully aromatic quinoline parent structure.

The systematic identifiers for 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline include the International Chemical Identifier (InChI) string: InChI=1S/C9H9BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2, and the corresponding InChI Key: YMFGRSNUEIGIJG-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is expressed as: C1CC2=C(C(=C(C=C2)F)Br)NC1. These standardized identifiers facilitate precise chemical communication and database searches across various chemical information systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrFN |

| Molecular Weight | 230.08 g/mol |

| IUPAC Name | 8-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline |

| InChI Key | YMFGRSNUEIGIJG-UHFFFAOYSA-N |

| Chemical Classification | Halogenated heterocyclic organic compound |

Historical Context in Halogenated Heterocycle Research

The development of halogenated heterocyclic compounds has been a significant area of research within organic chemistry, particularly in the context of advancing synthetic methodologies and pharmaceutical applications. Halogenated tetrahydroquinolines have gained prominence due to their role as versatile synthetic intermediates and their presence in biologically active natural products. The tetrahydroquinoline nucleus has long been recognized as an important synthetic target for chemists due to its ubiquitous distribution in natural products and medicinal agents.

Research into halogenated heterocycles has been particularly focused on developing regioselective functionalization methods that exploit the unique reactivity patterns imparted by halogen substituents. Cross-coupling reactions of electron-deficient, electron-neutral, and electron-rich unsaturated halogenated heterocycles with various organometallic reagents have been extensively studied, providing pathways for the selective modification of these structures. The palladium-catalyzed cross-coupling and direct arylation processes have emerged as particularly valuable tools for the regioselective site-selective functionalization of unsaturated halogenated nitrogen-containing heterocycles.

The historical development of bromination methodologies for tetrahydroquinoline compounds has contributed significantly to the accessibility of compounds like 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline. Research has demonstrated that N-bromosuccinimide-mediated bromination and dehydrogenation reactions can efficiently construct functionalized bromoquinolines through one-pot cascade transformations. These methodological advances have facilitated the preparation of polybromoquinolines under mild conditions, with N-bromosuccinimide functioning both as an electrophile and as an oxidant in these transformations.

The exploration of fluorination methodologies has also played a crucial role in the development of fluorinated heterocyclic compounds. Direct carbon-hydrogen fluorination strategies have been developed to construct aromatic carbon-fluorine bonds, though the challenges associated with cleaving specific carbon-hydrogen bonds in the presence of other functional groups and the high barrier of carbon-fluorine bond formation have required innovative approaches. Recent advances in electron-transfer-enabled concerted nucleophilic fluorination have provided new pathways for introducing fluorine atoms into heterocyclic systems without the formation of traditional Meisenheimer intermediates.

Significance in Modern Chemical Research

8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline holds significant importance in contemporary chemical research due to its potential applications in pharmaceutical development and synthetic organic chemistry. The tetrahydroquinoline scaffold is recognized as a prevalent core structure in numerous synthetic pharmaceuticals, including compounds with antiarrhythmic, antiviral, antifungal, antimalarial, and neuroprotective properties. The unique halogenation pattern of this compound, featuring both bromine and fluorine substituents, provides distinctive opportunities for further chemical modifications and biological activity optimization.

The dual halogen substitution pattern in 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline offers significant synthetic versatility for cross-coupling reactions and other transformations. The bromine atom can serve as a leaving group in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions, enabling the introduction of diverse functional groups at the 8-position. The fluorine atom contributes to the electronic properties of the molecule and can influence biological activity through effects on lipophilicity, metabolic stability, and target binding affinity.

Research into tetrahydroquinoline derivatives has demonstrated their potential as building blocks for drug discovery programs targeting various therapeutic areas. The structural framework allows for extensive derivatization, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. The presence of the nitrogen heteroatom provides opportunities for salt formation, potentially improving solubility and bioavailability characteristics.

The synthetic accessibility of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline through established bromination and fluorination methodologies makes it an attractive starting material for medicinal chemistry programs. The compound can undergo various chemical transformations, including reduction, oxidation, and substitution reactions, allowing for the systematic exploration of chemical space around the tetrahydroquinoline core. The regioselective nature of many of these transformations enables precise control over the final molecular architecture.

| Research Application | Significance |

|---|---|

| Cross-coupling reactions | Bromine serves as leaving group for diverse functionalizations |

| Pharmaceutical development | Tetrahydroquinoline core present in numerous bioactive compounds |

| Synthetic methodology | Versatile intermediate for exploring structure-activity relationships |

| Fluorine chemistry | Model compound for studying fluorinated heterocycle properties |

Modern computational chemistry approaches have also contributed to understanding the properties and potential applications of compounds like 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline. Molecular modeling studies can predict binding affinities, metabolic pathways, and physicochemical properties, guiding synthetic efforts and reducing the time and resources required for experimental screening. The electronic effects of the halogen substituents can be analyzed through quantum chemical calculations, providing insights into reactivity patterns and potential biological targets.

Propriétés

IUPAC Name |

8-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFGRSNUEIGIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2)F)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Steps:

- Starting Material : 2-(3-Fluorophenyl)ethylamine is acylated with pivaloyl chloride to form N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide.

- Lithiation : The acylated derivative undergoes ortho-lithiation at −78°C in THF, followed by formylation with DMF to yield an aldehyde intermediate.

- Cyclization : Acid-catalyzed cyclization (HCl) generates 8-fluoro-3,4-dihydroisoquinoline, which is subsequently reduced with NaBH₄ to form the tetrahydroquinoline core.

- Bromination : Electrophilic bromination at position 8 using CuBr₂ or NBS (N-bromosuccinimide) introduces the bromine substituent.

Example Protocol:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Pivaloyl chloride, CH₂Cl₂, 0°C → RT | 93% |

| Lithiation/Formylation | BuLi, THF, −78°C → DMF | 54% |

| Cyclization | 15% HCl, RT, 24 h | 78% |

| Reduction | NaBH₄, MeOH, 0°C → RT | 94% |

| Bromination | CuBr₂, HBr, 60°C | 65% |

Nucleophilic Aromatic Substitution

Fluorine at position 7 can be introduced via halogen-exchange reactions:

Procedure:

- Substrate : 8-Bromo-1,2,3,4-tetrahydroquinoline is treated with KF in the presence of a phase-transfer catalyst (e.g., 18-crown-6) in DMF at 120°C.

- Selectivity : The reaction exploits the activation of the C–F bond by electron-withdrawing groups (e.g., Br at position 8) to facilitate substitution.

Optimization Data:

| Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| 18-Crown-6 | DMF | 120 | 58% |

| TBAB | DMSO | 100 | 42% |

Reductive Amination and Cross-Coupling

A modular approach combining Suzuki-Miyaura coupling and reductive cyclization:

Steps:

- Suzuki Coupling : 2-Bromo-3-fluoroaniline reacts with ethoxyvinyl pinacolboronate under Pd(PPh₃)₄ catalysis to install the C3–C4 unit.

- Reductive Cyclization : The intermediate undergoes intramolecular reductive amination using Et₃SiH/TFA to form the tetrahydroquinoline ring.

Representative Conditions:

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O (3:1) |

| Cyclization Agent | Et₃SiH (10 equiv), TFA (13 equiv) |

| Yield | 34–41% over two steps |

Comparison of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Directed Lithiation | High regioselectivity | Low-temperature requirements | 50–65% |

| Nucleophilic Substitution | Simple setup | Limited to activated substrates | 40–60% |

| Reductive Amination | Modularity | Multi-step synthesis | 30–45% |

Critical Challenges and Solutions

- Regioselectivity : Bromination at position 8 is challenging due to competing side reactions. Using CuBr₂ in HBr minimizes byproducts.

- Functional Group Compatibility : NaBH₄ reduction must be carefully controlled to avoid over-reduction of the quinoline ring.

Analyse Des Réactions Chimiques

8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desired properties.

2. Biology:

- Antimicrobial Activity: Research indicates that derivatives of tetrahydroquinoline exhibit antimicrobial properties. 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has shown effectiveness against certain bacterial strains by disrupting cell membranes or inhibiting critical metabolic processes.

- Anticancer Properties: Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by interfering with signaling pathways essential for tumor growth. It may inhibit bromodomain-containing protein 4 (BRD4), which is implicated in various cancers such as melanoma and leukemia.

- Neuroprotective Effects: The compound's interaction with neurodegenerative pathways suggests potential neuroprotective effects, particularly in modulating tau protein hyperphosphorylation associated with Alzheimer's disease.

3. Medicine:

- Drug Development: 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is being explored for its potential use in drug development aimed at targeting specific enzymes or receptors involved in various diseases.

4. Industry:

- Material Development: The compound can be utilized in developing new materials or as a catalyst in various chemical processes, enhancing industrial applications.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties imparted by the bromine and fluorine substitutions:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Basic scaffold | General biological activities |

| 8-Fluoro-1,2,3,4-tetrahydroquinoline | Lacks bromine | Similar but less potent |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Different substitution pattern | Varies in activity profile |

Case Studies

Several case studies illustrate the potential of this compound:

Cancer Treatment:

- In vitro studies have shown that 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline can significantly reduce the viability of melanoma cells by inducing apoptosis through caspase activation.

Neuroprotection:

- Animal models demonstrated that administration of this compound reduces cognitive decline associated with neurodegenerative diseases by modulating tau phosphorylation.

Mécanisme D'action

The mechanism of action of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the formation of stable complexes between certain proteins, leading to the modulation of biological processes. This can be particularly relevant in the context of neurodegenerative diseases, where the inhibition of protein complexes can prevent the hyperphosphorylation of tau protein .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The position and type of halogen substituents critically influence reactivity, solubility, and biological activity. Key comparisons include:

Table 1: Halogen-Substituted Tetrahydroquinoline/Isoquinoline Derivatives

Key Observations:

- Halogen Position Matters : The 7-bromo-8-fluoro configuration in the target compound offers distinct electronic effects compared to positional isomers (e.g., 8-bromo-6-fluoro). Fluorine at C8 may enhance metabolic stability due to its electronegativity, while bromine at C7 provides steric bulk for receptor interactions .

- Methyl vs.

Activité Biologique

Overview

8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroquinoline class of compounds, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways and diseases.

The molecular formula of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline is C_9H_8BrF_N. Its structure includes a bromine atom at position 8 and a fluorine atom at position 7, which contribute to its unique reactivity and biological activity.

Biological Activities

The biological activity of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has been explored across various studies. Some notable activities include:

1. Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties. Specifically, 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline has shown effectiveness against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.

2. Anticancer Properties

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. It appears to interfere with signaling pathways critical for tumor growth and survival. For example, it may inhibit bromodomain-containing protein 4 (BRD4), a target implicated in various cancers such as melanoma and leukemia .

3. Neuroprotective Effects

The compound's interaction with neurodegenerative pathways suggests potential neuroprotective effects. It may modulate the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. This modulation could help prevent neurotoxicity associated with tau aggregation.

The mechanism through which 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline exerts its biological effects is multifaceted:

- Inhibition of Protein Complex Formation : The compound may inhibit the formation of stable complexes between proteins involved in critical biological processes.

- Targeting Specific Enzymes : It has been identified as a potential inhibitor of nitric oxide synthase (nNOS), which plays a role in various cardiovascular and neurological conditions .

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties imparted by the bromine and fluorine substitutions:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Basic scaffold | General biological activities |

| 8-Fluoro-1,2,3,4-tetrahydroquinoline | Lacks bromine | Similar but less potent |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Different substitution pattern | Varies in activity profile |

Case Studies

Several case studies have illustrated the potential of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline:

- Cancer Treatment : In vitro studies have shown that this compound can significantly reduce the viability of melanoma cells by inducing apoptosis through caspase activation.

- Neuroprotection : Animal models have demonstrated that administration of this compound reduces cognitive decline associated with neurodegenerative diseases by modulating tau phosphorylation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves halogenation (bromination/fluorination) of a tetrahydroquinoline scaffold. For bromo-fluoro derivatives, sequential halogenation is often employed. For example:

Fluorination : Use fluorinating agents like Selectfluor® or DAST in aprotic solvents (e.g., DCM) under inert atmosphere .

Bromination : Electrophilic bromination with NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) to direct regioselectivity .

- Optimization : Monitor reactions via TLC or LC-MS to track intermediates. Adjust temperature (0–60°C) and stoichiometry (1.2–2.0 eq halogenating agent) to minimize byproducts .

Q. How can the purity and identity of 8-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline be verified?

- Analytical Workflow :

- NMR : Compare ¹H/¹³C NMR spectra with literature data for tetrahydroquinoline derivatives. Look for characteristic shifts: ~δ 3.0–4.0 ppm (CH₂ in tetrahydro ring) and δ 6.5–7.5 ppm (aromatic protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-MS or HRMS. Expected m/z: ~244–246 (bromine isotope pattern) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies address contradictory regioselectivity data in bromo-fluoro tetrahydroquinoline synthesis?

- Challenge : Competing halogenation sites due to electron-donating/withdrawing effects. For example, fluorination at C7 may alter bromination at C8 vs. C6 .

- Solutions :

- Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer bromination, followed by deprotection .

- Catalysis : Use Pd or Cu catalysts for cross-coupling to install halogens post-scaffold formation .

- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How can stability issues in 8-bromo-7-fluoro-1,2,3,4-tetrahydroquinoline during storage or reactions be mitigated?

- Key Factors :

- Light Sensitivity : Store in amber vials under N₂ or Ar at –20°C to prevent radical degradation .

- Moisture : Use molecular sieves in storage containers; avoid protic solvents (e.g., MeOH) in reactions .

- Byproduct Formation : Monitor for debromination or oxidation via periodic NMR/MS checks. Add stabilizers like BHT (butylated hydroxytoluene) .

Q. What are the applications of this compound in medicinal chemistry, and how does its structure-activity relationship (SAR) compare to analogs?

- Applications : Serves as a precursor for kinase inhibitors (e.g., JAK/STAT pathway) due to its planar aromatic system and halogen-based interactions .

- SAR Insights :

- Fluorine : Enhances metabolic stability and membrane permeability.

- Bromine : Facilitates further functionalization via Suzuki coupling .

- Comparative studies with 6-bromo-7-methoxy analogs (e.g., RK055985) show reduced cytotoxicity but similar binding affinity .

Data Contradiction Analysis

Q. Why do different synthetic routes yield conflicting yields or impurity profiles?

- Case Study : reports overhalogenation (e.g., ~3% overchlorinated byproducts in similar systems). For bromo-fluoro derivatives, competing side reactions (e.g., dihalogenation) may occur.

- Resolution :

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates.

- Purification : Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (EtOH/H₂O) to isolate target compounds .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.